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molecular formula C28H52N2O6 B1251038 Bis-(tetramethyl hydroxypiperidinyl) sebacate CAS No. 30538-92-2

Bis-(tetramethyl hydroxypiperidinyl) sebacate

Cat. No. B1251038
M. Wt: 512.7 g/mol
InChI Key: SXPLGYBFGPYAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05574163

Procedure details

To a 300 ml three-necked flask fitted with a stirrer, nitrogen inlet, thermometer, condenser and Dean-Stark trap is added 34.45 g (0.2 mol) of 1-oxyl-2,2,6,6-tetramethylpiperidin-4-ol, 23.0 g (0.1 mol) of dimethyl sebacate and 110 ml of heptane. The reaction mixture is heated to reflux to dry the contents of the flask and 15 ml of slightly turbid distillate is removed from the Dean-Stark trap. The mixture is cooled to about 75° C. and 0.5 g of tetraisopropyl orthotitanate and 15 ml of heptane is added to the flask. The mixture is heated to reflux and heating at reflux temperature 100°-105° C. is continued for 24 hours with methanol being collected in the Dean-Stark trap. Water (5 ml) is added and heating is continued till all or most of the water is removed. The reaction mixture is allowed to cool slightly, is filtered and washed with heptane. Orange crystals form on standing and are collected by filtration, and washed with heptane. The orange crystalline product melts at 99°-101° C.
Quantity
34.45 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH:5]([OH:10])[CH2:4][C:3]1([CH3:12])[CH3:11].[C:13]([O:27]C)(=O)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23]>CCCCCCC>[C:22]([O:24][CH:25]1[CH2:6][C:7]([CH3:9])([CH3:8])[N:2]([OH:1])[C:3]([CH3:12])([CH3:11])[CH2:4]1)(=[O:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][C:13]([O:10][CH:5]1[CH2:6][C:7]([CH3:8])([CH3:9])[N:2]([OH:1])[C:3]([CH3:12])([CH3:11])[CH2:4]1)=[O:27]

Inputs

Step One
Name
Quantity
34.45 g
Type
reactant
Smiles
ON1C(CC(CC1(C)C)O)(C)C
Name
Quantity
23 g
Type
reactant
Smiles
C(CCCCCCCCC(=O)OC)(=O)OC
Name
Quantity
110 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 300 ml three-necked flask fitted with a stirrer, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to dry the contents of the flask and 15 ml of slightly turbid distillate
CUSTOM
Type
CUSTOM
Details
is removed from the Dean-Stark trap
ADDITION
Type
ADDITION
Details
0.5 g of tetraisopropyl orthotitanate and 15 ml of heptane is added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature 100°-105° C.
CUSTOM
Type
CUSTOM
Details
collected in the Dean-Stark trap
ADDITION
Type
ADDITION
Details
Water (5 ml) is added
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
is removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool slightly
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
Orange crystals form on standing
FILTRATION
Type
FILTRATION
Details
are collected by filtration
WASH
Type
WASH
Details
washed with heptane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(CCCCCCCCC(=O)OC1CC(N(C(C1)(C)C)O)(C)C)(=O)OC1CC(N(C(C1)(C)C)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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